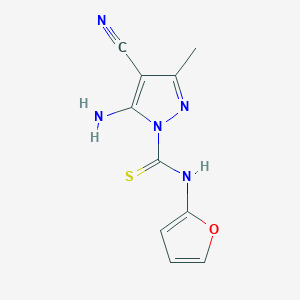
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine typically involves the reaction of 1,2-diethynylcyclohexene with 1,4-diiodobutane . This reaction is carried out under controlled conditions to ensure the stability of the compound. The resulting product is a solid that is stable at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors and purification methods to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethynyl and amine groups play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A similar enediyne compound used as a model for studying reactivity.
Cyclopentenocyclodec-1,5-diyne-3-ene: Another enediyne compound with comparable reactivity.
Uniqueness
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is unique due to its specific combination of ethynyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
823813-98-5 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3,4-bis(2-aminoethynyl)hex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H8N4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H2 |
InChI Key |
NRXZIBHYALBSAS-UHFFFAOYSA-N |
Canonical SMILES |
C(#CN)C(=C(C#CN)C#CN)C#CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


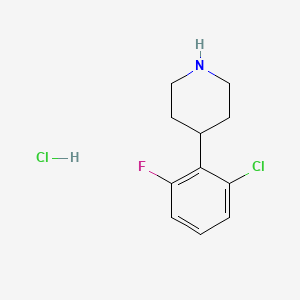
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
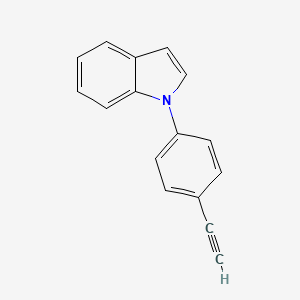
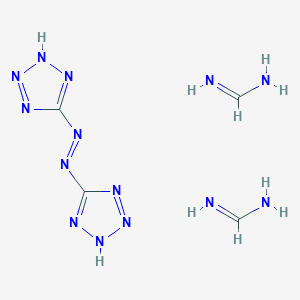
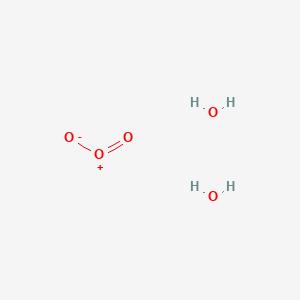
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
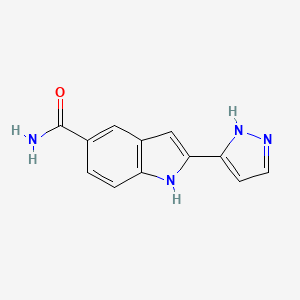
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
